2-(chloromethyl)-4-methoxy-3,5-dimethylpyridin-1-ium;chloride
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Overview
Description
2-(chloromethyl)-4-methoxy-3,5-dimethylpyridin-1-ium;chloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the 2-position, a methoxy group at the 4-position, and two methyl groups at the 3- and 5-positions of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride typically involves the chloromethylation of 4-methoxy-3,5-dimethylpyridine. This can be achieved by reacting 4-methoxy-3,5-dimethylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, sodium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy and methyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-ethoxy-3,5-dimethylpyridine hydrochloride: Similar structure with an ethoxy group instead of a methoxy group.
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride: Lacks the methoxy group at the 4-position.
4-Methoxy-3,5-dimethylpyridine: Lacks the chloromethyl group at the 2-position.
Uniqueness
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both the chloromethyl and methoxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H13Cl2NO |
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Molecular Weight |
222.11 g/mol |
IUPAC Name |
2-(chloromethyl)-4-methoxy-3,5-dimethylpyridin-1-ium;chloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;/h5H,4H2,1-3H3;1H |
InChI Key |
LCJDHJOUOJSJGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[NH+]=C(C(=C1OC)C)CCl.[Cl-] |
Origin of Product |
United States |
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